2-(4-Chloro-2-iodophenoxy)-3-nitropyridine
Description
Properties
IUPAC Name |
2-(4-chloro-2-iodophenoxy)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClIN2O3/c12-7-3-4-10(8(13)6-7)18-11-9(15(16)17)2-1-5-14-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKVKMNRLYHULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine typically involves multi-step organic reactions. One common method includes the halogenation of a phenol derivative followed by nitration and coupling with a pyridine derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-iodophenoxy)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-Chloro-2-iodophenoxy)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and iodo groups can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenoxy-3-nitropyridines
2-(4-Fluorophenoxy)-3-nitropyridine
- Molecular Formula : C₁₁H₇FN₂O₃
- Molecular Weight : 234.18 g/mol (CAS: 147143-58-6) .
- Key Differences: Replaces iodine and chlorine with a single fluorine atom at the phenoxy ring’s position 3. Lower molecular weight and reduced steric bulk compared to the target compound. Fluorine’s strong electron-withdrawing effect may enhance electrophilic substitution reactivity at the pyridine ring compared to iodine or chlorine .
2-(2-Bromophenoxy)-3-nitropyridine
- Synthesis: Prepared from 2-bromophenol and 2-chloro-3-nitropyridine in 94% yield under microwave-assisted conditions .
- Key Differences: Bromine substituent at phenoxy position 2 instead of iodine. Bromine’s lower atomic radius and weaker leaving-group ability compared to iodine may reduce reactivity in nucleophilic aromatic substitution (SNAr) reactions .
Heteroaromatic and Alkyl-Substituted Analogs
2-((5-Chloropyridin-3-yl)oxy)-3-nitropyridine
- Molecular Formula : C₁₀H₆ClN₃O₃
- Key Differences: Replaces the phenoxy group with a chloropyridyl moiety.
2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
Key Research Findings
Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) significantly improves yields (up to 94%) compared to traditional nitration methods, which often suffer from low reproducibility (e.g., 6–12% yields for unsubstituted 3-nitropyridine at 350°C) .
Reactivity Trends: Electron-withdrawing groups (e.g., -NO₂) direct electrophilic substitution to the pyridine’s position 4, while halogens (Cl, I) influence regioselectivity in cross-coupling reactions . Iodine’s role as a leaving group facilitates SNAr reactions, making 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine a versatile intermediate for further functionalization .
Biological Relevance : Hydrazone derivatives of 3-nitropyridine exhibit enhanced bioactivity, suggesting that the target compound’s iodine and chloro substituents could be modified to optimize pharmacokinetic properties .
Biological Activity
2-(4-Chloro-2-iodophenoxy)-3-nitropyridine is a compound of increasing interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article presents a detailed exploration of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a nitropyridine moiety, a chloro group, and an iodo-substituted phenoxy group. These functional groups contribute to its reactivity and biological interactions.
Biological Activity Overview
Research has shown that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit various microbial strains.
- Anticancer Properties : Studies indicate that it may possess anticancer effects by inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects include:
- Binding Interactions : The compound interacts with enzymes and transcription factors, leading to conformational changes that affect their activity.
- Modulation of Gene Expression : It influences the transcriptional activity of genes involved in critical cellular processes such as inflammation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against various microbial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Gene Expression | Alters transcription factor activity | |
| Toxicity | Cytotoxic at high concentrations |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, revealing significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL. This suggests potential applications in treating bacterial infections.
Case Study 2: Anticancer Mechanism
In vitro studies using human cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates. The IC50 values for various cancer cell lines were determined, showing effective cytotoxicity with values ranging from 10 to 20 µM. The compound was observed to upregulate pro-apoptotic genes while downregulating anti-apoptotic factors, indicating a promising mechanism for cancer therapy.
Table 2: Comparison with Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antimicrobial, anticancer | |
| 4-Nitro-2-(trifluoromethyl)-1-vinylbenzene | Similar enzyme inhibition | |
| Trifluoromethylpyridines | Antimicrobial properties |
Q & A
Q. What synthetic routes are recommended for 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine?
- Methodological Answer : The synthesis typically involves sequential halogenation and coupling reactions. For example:
Nucleophilic aromatic substitution : React 4-chloro-2-iodophenol with 3-nitropyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage.
Nitro group stabilization : Ensure the nitro group is introduced early or protected to avoid side reactions.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify aromatic protons (δ 7.5–8.5 ppm) and iodine/chlorine coupling patterns.
- IR : Confirm nitro group presence via asymmetric/symmetric stretching (1520 cm⁻¹ and 1340 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragments (e.g., loss of NO₂ or I groups).
- X-ray Crystallography (if crystalline): Resolve steric effects of the ortho-iodo and nitro groups (bond angles: ~120° for pyridine ring) .
Advanced Research Questions
Q. What computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian or ORCA software). For example, calculate activation energies for nitro-group reduction pathways .
- Solvent Effects : Simulate solvent interactions (COSMO-RS) to predict reaction yields in polar aprotic solvents like DMF.
- Machine Learning : Train models on analogous halogenated nitropyridines to predict optimal reaction conditions (temperature, catalyst) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity (e.g., nitro-to-amine reduction).
- Cross-Study Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from divergent studies, accounting for variables like solvent (DMSO vs. ethanol) .
Q. What strategies mitigate steric hindrance during functionalization of the pyridine ring?
- Methodological Answer :
- Directed Ortho-Metalation : Use TMP-Li (tetramethylpiperidide) to selectively deprotonate positions adjacent to the nitro group.
- Protecting Groups : Temporarily mask the nitro group (e.g., as a Boc-protected amine) to enable iodine displacement.
- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation under controlled heating (e.g., 100°C, 30 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
